molecular formula C10H14N2O B14701640 3-Methylphenethylurea CAS No. 25017-29-2

3-Methylphenethylurea

Cat. No.: B14701640
CAS No.: 25017-29-2
M. Wt: 178.23 g/mol
InChI Key: NHPGFASLRHARCH-UHFFFAOYSA-N
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Description

3-Methylphenethylurea is a compound belonging to the class of urea derivatives. Urea derivatives are known for their significant role in various biological systems and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenethylurea typically involves the reaction of 3-methylphenethylamine with an isocyanate or a carbonylimidazolide intermediate. The reaction is usually carried out under mild conditions, often at room temperature, and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenethylurea can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylphenethylurea involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of cellular pathways involved in oxidative stress and apoptosis. The compound may interact with key proteins and enzymes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylphenethylurea stands out due to its unique structural features, which contribute to its distinct biological activities. Its methyl group at the 3-position of the phenethylamine moiety may enhance its interaction with specific molecular targets, leading to its observed effects.

Properties

CAS No.

25017-29-2

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(3-methylphenyl)ethylurea

InChI

InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)5-6-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13)

InChI Key

NHPGFASLRHARCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCNC(=O)N

Origin of Product

United States

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